REACTION_CXSMILES
|
[CH:1]1([N:4]2[CH:8]=[C:7]([NH:9]C(=O)OC(C)(C)C)[N:6]=[CH:5]2)[CH2:3][CH2:2]1.Cl>CO>[CH:1]1([N:4]2[CH:8]=[C:7]([NH2:9])[N:6]=[CH:5]2)[CH2:3][CH2:2]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
mixed-mode polymer
|
Type
|
CUSTOM
|
Details
|
flushed with methanol
|
Type
|
WASH
|
Details
|
the product was eluted with a 2 N solution of ammonia in methanol
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents
|
Type
|
WAIT
|
Details
|
left 237E, (0.20 gm; 59% yield)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)N1C=NC(=C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |